

Navigating the Solubility Landscape of 6-Iodopyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: **6-Iodopyridin-2-amine**

Cat. No.: **B1289233**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodopyridin-2-amine is a heterocyclic organic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and other functional organic molecules. Its utility in these applications is profoundly influenced by its physicochemical properties, among which solubility in organic solvents is a critical parameter for reaction kinetics, purification, formulation, and overall process development. This technical guide addresses the solubility of **6-Iodopyridin-2-amine**, providing a framework for its experimental determination and contextualizing its importance in the broader landscape of drug discovery and development. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this guide furnishes a robust, standardized experimental protocol for its determination.

Introduction to 6-Iodopyridin-2-amine

6-Iodopyridin-2-amine, a substituted pyridine, possesses a unique combination of functional groups—an amino group and an iodine atom—that make it a versatile synthon. The amino group can act as a nucleophile or a directing group in various chemical transformations, while the iodine atom is an excellent leaving group, particularly amenable to cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures.

The solubility of this compound is a pivotal factor that governs its handling and reactivity. In drug development, poor solubility can hinder absorption and lead to low bioavailability, thereby compromising therapeutic efficacy.^{[1][2][3][4]} Therefore, a thorough understanding and quantitative assessment of its solubility in a range of organic solvents are paramount for any researcher working with this molecule.

Quantitative Solubility Data

As of the date of this guide, a comprehensive, publicly available dataset detailing the quantitative solubility of **6-Iodopyridin-2-amine** across a wide array of organic solvents is limited. The table below is structured to serve as a template for researchers to populate as they generate experimental data. This standardized format will facilitate the comparison and dissemination of solubility information within the scientific community.

Solvent	Molar Mass (g/mol)	Polarity Index	Solubility (g/100 mL) at 25°C	Molar Solubility (mol/L) at 25°C
Alcohols				
Methanol	32.04	5.1	Data not available	Data not available
Ethanol	46.07	4.3	Data not available	Data not available
Isopropanol	60.10	3.9	Data not available	Data not available
Ketones				
Acetone	58.08	5.1	Data not available	Data not available
Esters				
Ethyl Acetate	88.11	4.4	Data not available	Data not available
Halogenated Solvents				
Dichloromethane	84.93	3.1	Data not available	Data not available
Chloroform	119.38	4.1	Data not available	Data not available
Aprotic Polar Solvents				
Dimethylformamide (DMF)	73.09	6.4	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	78.13	7.2	Data not available	Data not available

Acetonitrile	41.05	5.8	Data not available	Data not available
<hr/>				
Aromatic Hydrocarbons				
Toluene	92.14	2.4	Data not available	Data not available
<hr/>				
Ethers				
Tetrahydrofuran (THF)	72.11	4.0	Data not available	Data not available
Diethyl Ether	74.12	2.8	Data not available	Data not available
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Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.^[5] This protocol provides a reliable and reproducible means of ascertaining the solubility of a solid compound in a given solvent.

3.1. Materials and Equipment

- **6-Iodopyridin-2-amine (solid)**
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.45 μ m PTFE)
- Volumetric flasks

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **6-Iodopyridin-2-amine** to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
 - Accurately pipette a known volume of the selected organic solvent into the vial.
 - Securely cap the vial.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time to reach equilibrium.[5][6]
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Quantification:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **6-Iodopyridin-2-amine**.
- Prepare a calibration curve using standard solutions of known concentrations of **6-Iodopyridin-2-amine** in the same solvent.

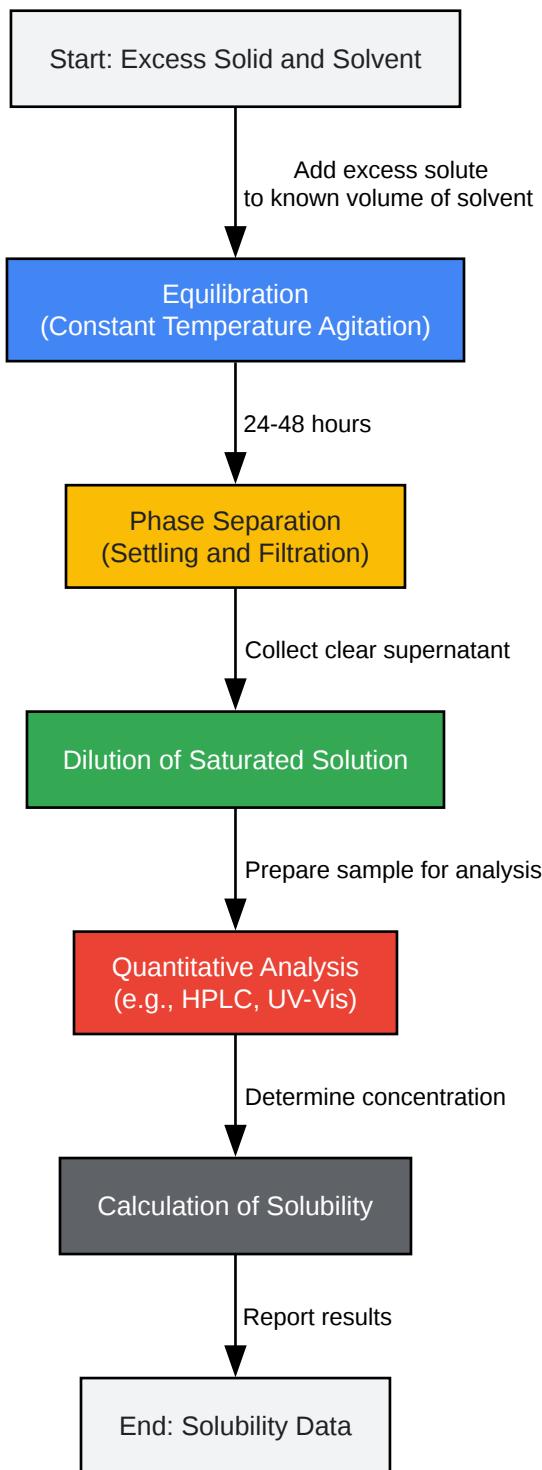
• Calculation:

- Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
- Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **6-Iodopyridin-2-amine**.

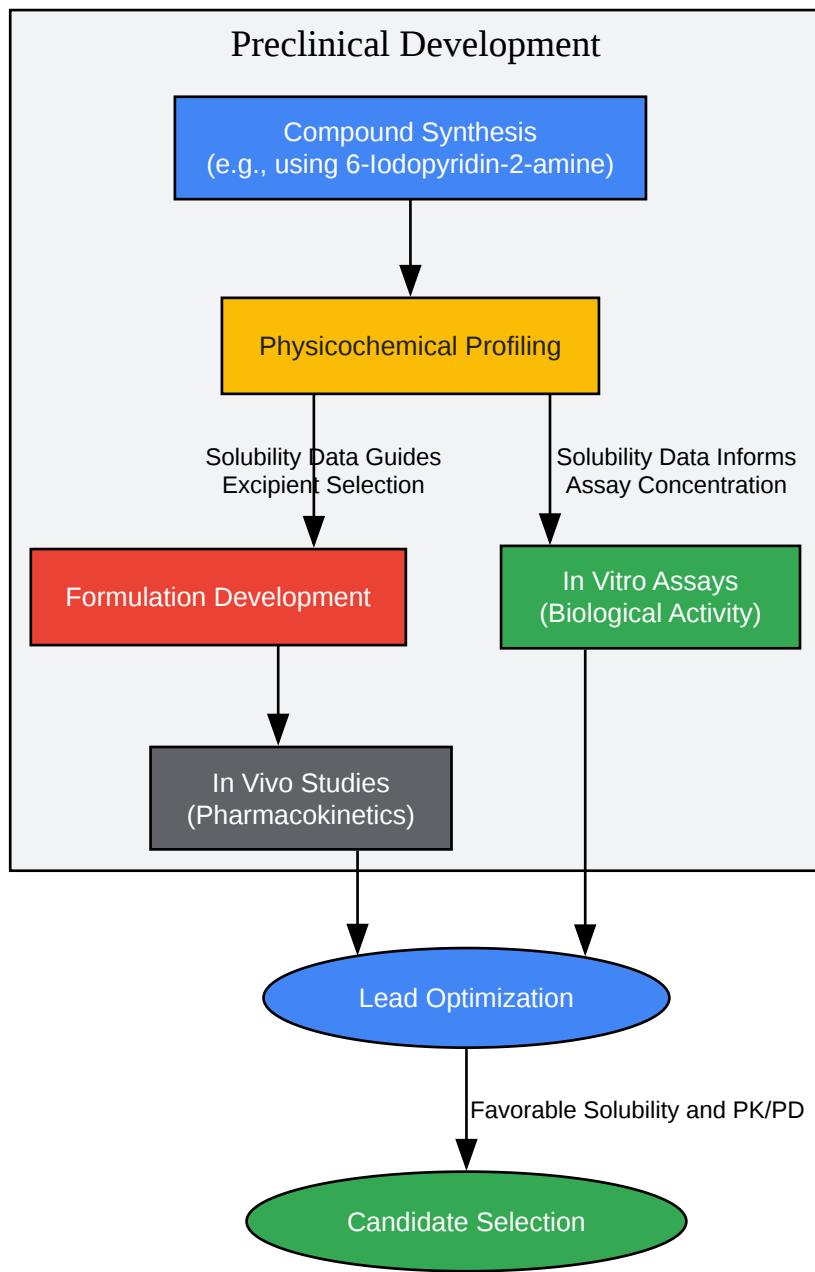


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Caption: Workflow for the Shake-Flask Solubility Measurement.

Role of Solubility in Early Drug Discovery

The solubility of a compound like **6-Iodopyridin-2-amine** is a critical decision-making parameter throughout the early stages of drug discovery and development. The following diagram outlines this relationship.



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Caption: The Central Role of Solubility in Drug Discovery.

Conclusion

While specific quantitative solubility data for **6-Iodopyridin-2-amine** remains to be extensively documented, this guide provides the necessary framework for researchers to systematically and accurately determine this crucial parameter. The provided experimental protocol, based on the well-established shake-flask method, offers a clear path to generating high-quality, reproducible data. Understanding the solubility of **6-Iodopyridin-2-amine** in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for unlocking its full potential in the synthesis of next-generation pharmaceuticals and advanced materials. The consistent application of standardized methodologies will undoubtedly accelerate research and development efforts centered on this valuable chemical entity.

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